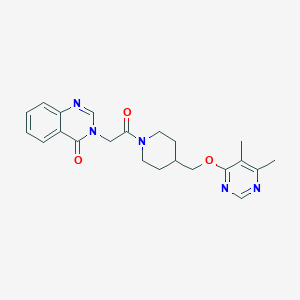
3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step One: : The synthesis begins with the preparation of the quinazolinone core via cyclization of anthranilic acid derivatives.
Step Two: : Sequentially, the piperidine ring is introduced via nucleophilic substitution.
Step Three: : The dimethylpyrimidinyl oxy moiety is then attached using etherification reactions under basic conditions.
Industrial Production Methods
Bulk Synthesis: : Leveraging continuous flow reactors for efficient production.
Purification: : Utilizes high-performance liquid chromatography (HPLC) to ensure high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Reacts with strong oxidizing agents, forming quinazolinone derivatives.
Reduction: : Reduces to form primary alcohols at the carbonyl site.
Substitution: : Undergoes nucleophilic and electrophilic substitutions due to multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride.
Substitution: : Sodium hydride, bromine, Grignard reagents.
Major Products Formed
Oxidation Products: : Quinazolinone N-oxides.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various piperidinyl quinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used in the design and development of novel organic compounds and synthesis of new molecular architectures.
Biology
Functions as a potential pharmacophore in the development of enzyme inhibitors and receptor antagonists.
Medicine
Investigated for its efficacy in cancer treatment due to its ability to interfere with cellular signaling pathways.
Industry
Utilized in the synthesis of advanced materials, especially in the production of specialty polymers and dyes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to the active sites of enzymes, blocking their activity.
Receptor Binding: : Acts as an antagonist or agonist, modulating receptor activity.
Pathways Involved: : Inhibition of tyrosine kinase pathways, interfering with cell proliferation and survival mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(4-(benzyl(piperidin-1-yl))quinazolin-4(3H)-one
3-(2-(4-(methyl(piperidin-1-yl))quinazolin-4(3H)-one
Uniqueness
This compound's unique feature lies in the 5,6-dimethylpyrimidin-4-yl moiety, which enhances its binding affinity and specificity toward certain molecular targets, making it a more potent candidate in medicinal chemistry compared to its analogs.
There you go! Quite the intricate piece of molecular craftsmanship, don’t you think?
Eigenschaften
IUPAC Name |
3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-16(2)23-13-24-21(15)30-12-17-7-9-26(10-8-17)20(28)11-27-14-25-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVSNWGKXICOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
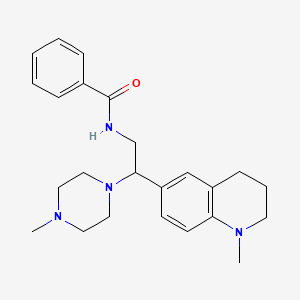
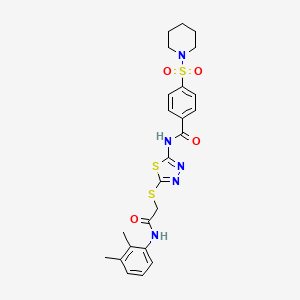


![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)
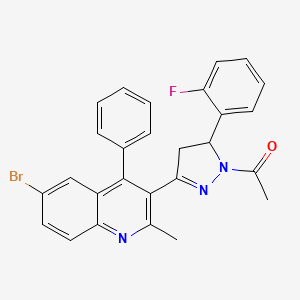
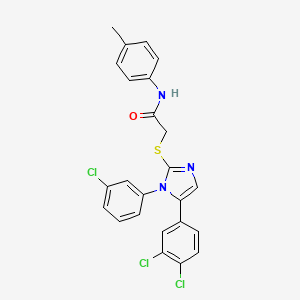

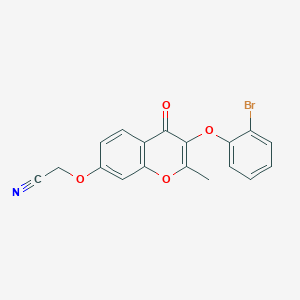
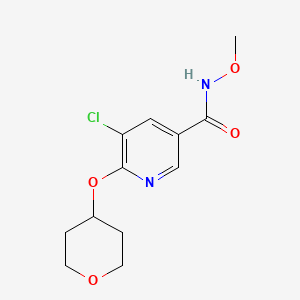
![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)
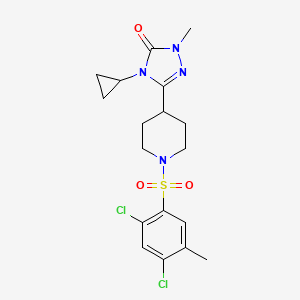
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2495741.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)
